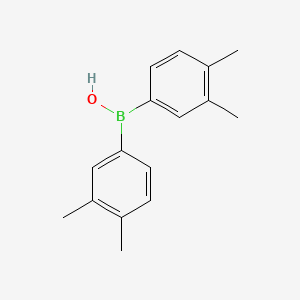

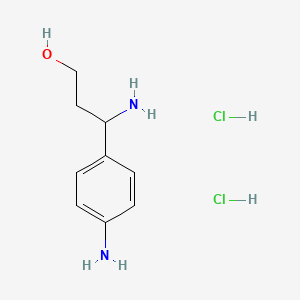

![molecular formula C20H22N4O4 B1522363 1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-carbonsäure CAS No. 1111058-13-9](/img/structure/B1522363.png)

1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-carbonsäure

Übersicht

Beschreibung

1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

CDK2-Inhibition zur Krebsbehandlung

Verbindungen mit Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüsten wurden als neuartige CDK2-Zielverbindungen synthetisiert . Die CDK2-Inhibition ist ein vielversprechendes Ziel für die Krebsbehandlung, das Tumorzellen selektiv angreift .

Antitumoraktivität

Diese Verbindungen haben eine überlegene zytotoxische Aktivität gegenüber MCF-7- und HCT-116-Zelllinien und eine moderate Aktivität gegenüber HepG-2 gezeigt . Dies deutet auf potenzielle Antitumoranwendungen hin .

Antibakterielle Aktivität

Der Pyrazolopyrimidin-Rest, der in der Verbindung vorhanden ist, wird bei der Entwicklung vieler pharmazeutischer Verbindungen verwendet, die antibakterielle Anwendungen haben .

Entzündungshemmende und antioxidative Anwendungen

Verbindungen mit dem Pyrazolopyrimidin-Rest wurden auch für entzündungshemmende und antioxidative Anwendungen verwendet .

Zentralnervöse Stimulanzien und Sedativa

1,2,4-Triazol-Reste, die dem Pyrazolo[1,5-a]pyrazin-4-yl-Rest in der Verbindung ähneln, wurden in eine Vielzahl therapeutisch interessanter Arzneimittelkandidaten integriert, darunter zentralnervöse Stimulanzien und Sedativa .

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the activity of ache, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Compounds with similar structures have been reported to affect the production of reactive oxygen species (ros) and free radicals, which are produced through routine metabolic pathways and increase dramatically under cellular damage .

Pharmacokinetics

The compound’s molecular weight is 38242 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been reported to cause a significant reduction in ache activity, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Action Environment

Similar compounds have been studied in various environments, including in vitro and in vivo settings, suggesting that environmental factors could potentially influence their action .

Biochemische Analyse

Cellular Effects

The effects of 1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and cellular behavior . Additionally, it can induce oxidative stress, resulting in the production of reactive oxygen species (ROS) and subsequent cellular damage.

Molecular Mechanism

At the molecular level, 1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmission . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Metabolic Pathways

1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, its inhibition of acetylcholinesterase impacts the cholinergic nervous system, leading to changes in neurotransmitter levels and nerve impulse transmission . Additionally, it can influence other metabolic pathways by modulating enzyme activity and gene expression.

Eigenschaften

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-27-17-4-3-14(11-18(17)28-2)15-12-16-19(21-7-10-24(16)22-15)23-8-5-13(6-9-23)20(25)26/h3-4,7,10-13H,5-6,8-9H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHKGZYOYCLZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

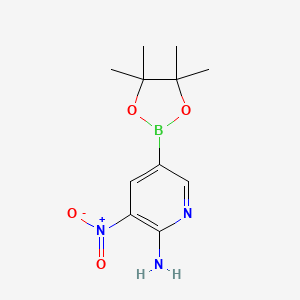

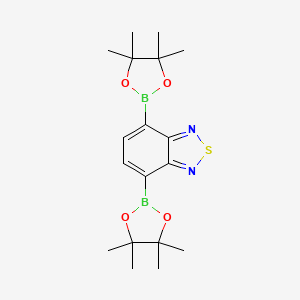

![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)